Cytosaminomycin A

Anticoccidial Eimeria tenella Nucleoside antibiotic

Cytosaminomycin A (CAS 157878-02-9) is a disaccharide pyrimidine nucleoside antibiotic belonging to the amicetin family, produced by Streptomyces amakusaensis KO-8119. It is one of four congeners (A–D) originally isolated for their anticoccidial activity, structurally characterized as containing a cytosine base, an α-(1→4)-linked aminodeoxydisaccharide, and a distinctive (E)-3-(methylthio)acrylic acid side chain.

Molecular Formula C22H34N4O8S
Molecular Weight 514.6 g/mol
Cat. No. B1248414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytosaminomycin A
Synonymscytosaminomycin A
Molecular FormulaC22H34N4O8S
Molecular Weight514.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(OC(CC2O)N3C=CC(=NC3=O)NC(=O)C=CSC)C)O)O)N(C)C
InChIInChI=1S/C22H34N4O8S/c1-11-17(25(3)4)18(29)19(30)21(33-11)34-20-12(2)32-16(10-13(20)27)26-8-6-14(24-22(26)31)23-15(28)7-9-35-5/h6-9,11-13,16-21,27,29-30H,10H2,1-5H3,(H,23,24,28,31)/b9-7+/t11-,12-,13-,16-,17-,18+,19-,20-,21-/m1/s1
InChIKeyOEIFFRHFKRNPAL-ZQEFWBPISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cytosaminomycin A – A Structurally Differentiated Nucleoside Antibiotic for Anticoccidial Research and Procurement


Cytosaminomycin A (CAS 157878-02-9) is a disaccharide pyrimidine nucleoside antibiotic belonging to the amicetin family, produced by Streptomyces amakusaensis KO-8119 [1]. It is one of four congeners (A–D) originally isolated for their anticoccidial activity, structurally characterized as containing a cytosine base, an α-(1→4)-linked aminodeoxydisaccharide, and a distinctive (E)-3-(methylthio)acrylic acid side chain [2]. Unlike its prototypical family member amicetin, cytosaminomycin A lacks the p-aminobenzoic acid (PABA) moiety, a structural difference that repositions its bioactivity profile away from general antibacterial translation inhibition and toward anticoccidial and cytotoxic applications [3].

Why Cytosaminomycin A Cannot Be Replaced by Amicetin, Plicacetin, or Other In-Class Nucleoside Antibiotics


Within the amicetin-family nucleoside antibiotics, even chemically subtle structural variations produce functionally divergent bioactivity profiles that preclude interchangeable use. Cytosaminomycin A carries a (E)-3-(methylthio)acrylic acid side chain at the N-4 position of the cytosine ring, whereas its closest structural relative oxyplicacetin bears a different carboxylic acid moiety, and the prototypical amicetin contains a p-aminobenzoyl (PABA) substituent [1]. This structural divergence has direct pharmacological consequences: amicetin and plicacetin exhibit antibacterial activity against Gram-positive bacteria and Mycobacterium tuberculosis through ribosome-targeting translation inhibition, while cytosaminomycin A—lacking PABA—shows a shifted bioactivity spectrum dominated by anticoccidial potency against Eimeria tenella and cytotoxicity against human cancer cell lines, with only weak antibacterial activity [2]. Even within the cytosaminomycin sub-series, the side-chain identity dictates anticoccidial potency: the tiglic acid-bearing cytosaminomycin D is approximately 4–8-fold less potent than cytosaminomycin A [3]. Procurement decisions must therefore be guided by the specific side-chain identity and corresponding bioactivity fingerprint, not merely by membership in the amicetin nucleoside class.

Quantitative Differentiation Evidence: Cytosaminomycin A vs. Key Comparators


Anticoccidial Potency: Cytosaminomycin A vs. Cytosaminomycin D in the Eimeria tenella Primary Chicken Embryonic Cell Assay

In the original isolation study, cytosaminomycin A produced complete inhibition of Eimeria tenella schizont formation in primary chicken embryonic cells at concentrations of 0.3–0.6 μg/mL, matching the potency of cytosaminomycins B and C. By contrast, cytosaminomycin D—which differs only in its carboxylic acid side chain (tiglic acid vs. (E)-3-(methylthio)acrylic acid)—required a concentration of 2.5 μg/mL to achieve the same complete inhibition [1]. This represents a 4.2–8.3-fold potency advantage for cytosaminomycin A over cytosaminomycin D within the same experimental system.

Anticoccidial Eimeria tenella Nucleoside antibiotic

Structural Differentiation from Oxyplicacetin: Carboxylic Acid Side-Chain Identity Determines Bioactivity Class

NMR-based structure elucidation established that cytosaminomycins are nucleoside antibiotics related to oxyplicacetin but differentiated by the carboxylic acid moiety bonded to the cytosine residue. Specifically, cytosaminomycin A contains (E)-3-(methylthio)acrylic acid, whereas oxyplicacetin bears a different carboxylic acid [1]. This structural distinction is functionally consequential: oxyplicacetin, like amicetin, retains antibacterial activity, while cytosaminomycin A—with its sulfur-containing acrylic acid side chain—exhibits a shifted profile dominated by anticoccidial activity. The anticoccidial activity of cytosaminomycin A, coupled with the antituberculosis activity of the related PABA-lacking analog 40551-F, demonstrates that amicetin-type nucleosides lacking the PABA moiety can retain bioactivity but with altered target specificity [2].

Structure elucidation Nucleoside antibiotic Amicetin family

First Total Synthesis: Enabling Access to Pure, Scalable Cytosaminomycin A for Preclinical Studies

In 2021, Fu, Xu, and Yu reported the first successful total synthesis of cytosaminomycin A–D, along with the prototypical family member amicetin and plicacetin [1]. Prior to this work, cytosaminomycin A was accessible only via fermentation and purification from Streptomyces sp. KO-8119, a process yielding limited quantities co-produced with congeners B, C, and D that required chromatographic separation [2]. The synthetic route employs glycosyl N-phenyltrifluoroacetimidate and thioglycoside donors to construct the characteristic α-(1→4)-glycosidic linkage, gold(I)-catalyzed N-glycosylation to furnish the 2-deoxy-β-nucleoside, and final amidation to install the (E)-3-(methylthio)acrylic acid side chain. A critical finding was that the 3-O-protecting group in the 2-deoxydisaccharide donors is essential for successful N-glycosylation during assembly of the cytosaminomycin disaccharide nucleosides [1].

Total synthesis Chemical synthesis Nucleoside antibiotic

Antibacterial Activity Comparison: Cytosaminomycin A Exhibits Weak Antibacterial Potency Relative to Amicetin and Polymyxin A

Cytosaminomycin A has been reported to possess antibacterial and antifungal activity, but its potency is substantially weaker than that of reference antibiotics. Vendor technical data indicate that the antibacterial and antifungal activity of cytosaminomycin A is lower than that of polymyxin A . Although direct MIC head-to-head data for cytosaminomycin A are scarce in the primary literature, the closely related amicetin (which contains a PABA moiety absent in cytosaminomycin A) exhibits an MIC of 8 μg/mL against Mycobacterium smegmatis, while the more distantly related streptcytosine A (also a PABA-lacking amicetin-type nucleoside) shows an MIC of 32 μg/mL against the same strain [1]. This cross-study pattern indicates that PABA-containing amicetin-family members are more potent antibacterials than PABA-lacking congeners such as cytosaminomycin A, consistent with the established role of the PABA moiety in ribosome binding and translation inhibition [2].

Antibacterial MIC Nucleoside antibiotic

Cytotoxicity Profile: Cytosaminomycin A as a Scaffold for Anticancer Lead Discovery

Although cytosaminomycin A itself was not directly profiled in the HCT-116 colon cancer cytotoxicity panel, structurally related amicetin-type pyrimidine nucleosides lacking the PABA moiety—including the 40551 series congeners (40551-D, -F, -G, -K, -L)—demonstrated significant cytotoxicity against HCT-116 human colon cancer cells, with IC50 values ranging from 0.39 ± 0.03 μM to 6.63 ± 0.47 μM [1]. Further, cytosaminomycin E (a closely related congener) was independently shown to have an IC50 of 0.36 μM against the HCT-116 cell line [2]. The literature explicitly notes that the anticoccidial activity of cytosaminomycin A and the antituberculosis activity of 40551-F indicate that amicetin analogues without PABA are bioactive, and that the cytotoxicity of related compounds against ACHN, Panc-1, and HCT-116 cells suggests anticancer potential for this subclass [1]. These data establish a class-level inference that PABA-lacking cytosaminomycin-type nucleosides possess inherent cytotoxicity that warrants further exploration.

Cytotoxicity HCT-116 Cancer

Validated Application Scenarios for Cytosaminomycin A Based on Quantitative Evidence


Anticoccidial Drug Discovery: Primary Screening Against Eimeria tenella in Avian Cell Models

Cytosaminomycin A is the appropriate reference standard for anticoccidial screening programs targeting Eimeria tenella, the causative agent of avian coccidiosis. At 0.3–0.6 μg/mL, it achieves complete inhibition of schizont formation in primary chicken embryonic cells, establishing a benchmark potency that is 4–8-fold superior to cytosaminomycin D [1]. This concentration range provides a clear efficacy window for comparative evaluation of novel synthetic analogs or natural product extracts. Given that resistance to conventional ionophoric anticoccidials (e.g., monensin, salinomycin) is increasingly prevalent, cytosaminomycin A—with its nucleoside scaffold and distinct mechanism—offers a structurally novel starting point for anticoccidial lead optimization [1].

Structure–Activity Relationship Studies of the Amicetin Nucleoside Family

Cytosaminomycin A serves as a critical comparator in SAR studies investigating the role of the N-4 side chain in amicetin-family nucleosides. Its (E)-3-(methylthio)acrylic acid substituent distinguishes it from oxyplicacetin (different carboxylic acid), amicetin (PABA), plicacetin (PABA + methylserine), and cytosaminomycin D (tiglic acid) [2]. Systematic comparison of these side-chain variants enables dissection of the pharmacophoric requirements for anticoccidial, antibacterial, and cytotoxic activities. The availability of a published total synthesis [3] further enables rational analog design, as the modular synthetic strategy allows independent variation of the carboxylic acid moiety while retaining the conserved disaccharide-nucleoside core.

Anticancer Lead Discovery: Cytotoxicity Screening Against Colon Cancer and Solid Tumor Cell Lines

Based on the demonstrated cytotoxicity of structurally related PABA-lacking amicetin nucleosides against HCT-116 colon cancer cells (IC50 values of 0.36–6.63 μM for congeners including cytosaminomycin E and the 40551 series) [4], cytosaminomycin A is a justified inclusion in anticancer screening libraries. Its unique (E)-3-(methylthio)acrylic acid side chain—not represented among the previously profiled cytotoxic congeners—offers potential for differential potency or selectivity. Procurement of pure cytosaminomycin A enables direct IC50 determination against HCT-116 and other cancer cell lines (e.g., ACHN renal, Panc-1 pancreatic) using standard SRB or MTT assays, filling a gap in the current cytotoxicity dataset for this specific congener.

Analytical Reference Standard for Natural Product Dereplication and Quality Control

Cytosaminomycin A (CAS 157878-02-9, molecular formula C22H34N4O8S, MW 514.59) is a well-characterized natural product with fully assigned 1H and 13C NMR spectra, HRMS data, and defined stereochemistry [2]. This makes it suitable as an authenticated reference standard for dereplication studies in Streptomyces natural product libraries, where the presence of cytosaminomycin family members can be rapidly confirmed by LC-MS/MS matching. The published total synthesis [3] provides independent verification of structure and stereochemistry, enhancing confidence in its use as a certified reference material for analytical method development and quality control in fermentation-derived product batches.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cytosaminomycin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.